2-cyano-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

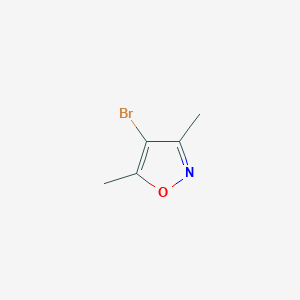

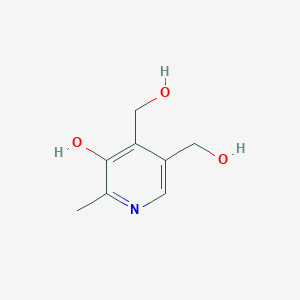

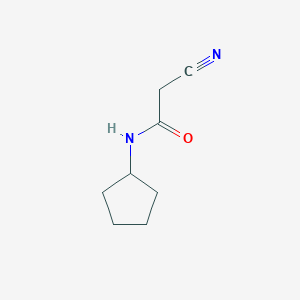

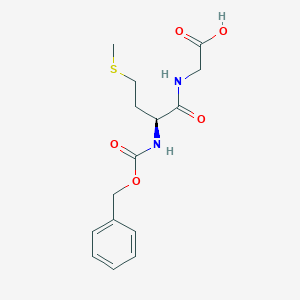

2-cyano-N-cyclopentylacetamide is an organic compound with the molecular formula C8H12N2O It is a cyanoacetamide derivative, characterized by the presence of a cyano group (-CN) and a cyclopentyl group attached to the nitrogen atom

Mechanism of Action

Mode of Action

The mode of action of 2-Cyano-N-cyclopentylacetamide involves binding to its target proteins, leading to inhibition or modulation of their activity. This interaction can result in conformational changes in the target protein, altering its function. For instance, if the target is a kinase, the compound may inhibit its phosphorylation activity, thereby affecting downstream signaling pathways .

Biochemical Pathways

The affected biochemical pathways depend on the specific targets of this compound. Commonly, such compounds influence pathways related to cell growth, apoptosis, or metabolic regulation. By modulating these pathways, the compound can induce changes in cellular behavior, such as reduced proliferation or increased cell death in cancer cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy. Typically, such compounds are absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized in the liver, and excreted through the kidneys. The compound’s lipophilicity and molecular size can significantly impact its absorption and distribution .

Result of Action

At the molecular level, the action of this compound can lead to the inhibition of target enzymes or receptors, resulting in altered cellular signaling and metabolic processes. At the cellular level, this can manifest as changes in cell cycle progression, apoptosis, or metabolic activity. These effects are particularly relevant in therapeutic contexts, such as cancer treatment, where the compound may reduce tumor growth or induce cancer cell death .

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For example, the compound’s stability might be compromised in highly acidic or basic environments, affecting its bioavailability. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity, impacting its overall therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-cyano-N-cyclopentylacetamide can be synthesized through the cyanoacetylation of cyclopentylamine with methyl cyanoacetate. The reaction typically involves the following steps:

Reaction Setup: Cyclopentylamine is reacted with methyl cyanoacetate in the presence of a base, such as sodium ethoxide or potassium carbonate.

Reaction Conditions: The reaction is carried out under reflux conditions, typically at temperatures ranging from 60°C to 80°C, for several hours.

Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors to mix cyclopentylamine and methyl cyanoacetate.

Continuous Stirring: Ensuring continuous stirring and maintaining optimal reaction conditions.

Automated Purification: Employing automated purification techniques, such as high-performance liquid chromatography (HPLC), to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-cyclopentylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide (DMF).

Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Substitution: Formation of substituted cyanoacetamides.

Condensation: Formation of heterocyclic compounds, such as pyridines or pyrimidines.

Reduction: Formation of N-cyclopentylacetamide

Scientific Research Applications

2-cyano-N-cyclopentylacetamide has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: Employed in the development of novel materials with specific properties, such as polymers and resins.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties

Comparison with Similar Compounds

Similar Compounds

2-cyano-N-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

2-cyano-N-phenylacetamide: Contains a phenyl group instead of a cyclopentyl group.

2-cyano-N-methylacetamide: Contains a methyl group instead of a cyclopentyl group.

Uniqueness

2-cyano-N-cyclopentylacetamide is unique due to the presence of the cyclopentyl group, which imparts specific steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name |

2-cyano-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-6-5-8(11)10-7-3-1-2-4-7/h7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHBUMSZDRJWRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408238 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-75-1 |

Source

|

| Record name | 2-cyano-N-cyclopentylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)